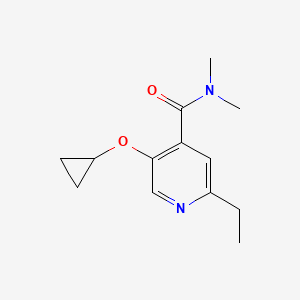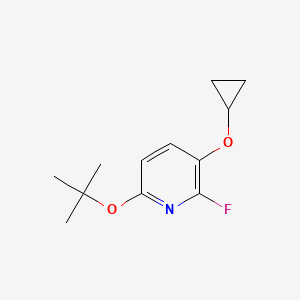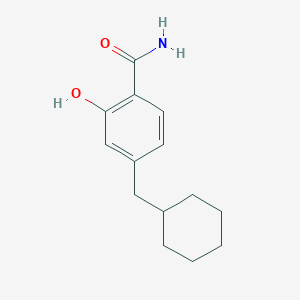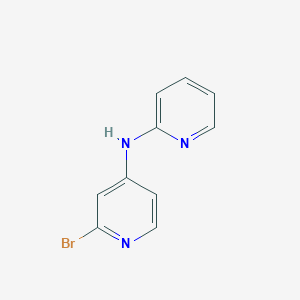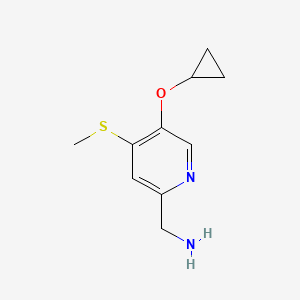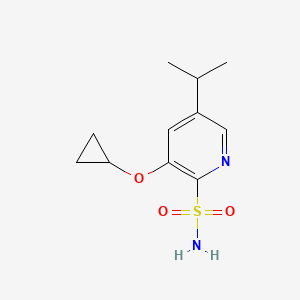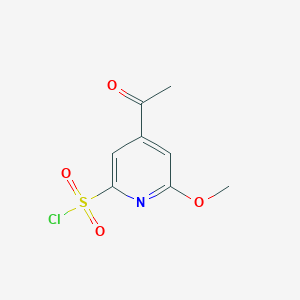
4-Acetyl-6-methoxypyridine-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetyl-6-methoxypyridine-2-sulfonyl chloride is an organic compound with a complex structure that includes an acetyl group, a methoxy group, and a sulfonyl chloride group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-6-methoxypyridine-2-sulfonyl chloride typically involves multiple steps. One common method includes the acetylation of 6-methoxypyridine followed by sulfonylation. The reaction conditions often require the use of strong acids or bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent results.
Análisis De Reacciones Químicas
Types of Reactions: 4-Acetyl-6-methoxypyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the sulfonyl chloride group to a sulfonamide or other derivatives.
Substitution: The sulfonyl chloride group can be replaced by other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the sulfonyl chloride group under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides.
Aplicaciones Científicas De Investigación
4-Acetyl-6-methoxypyridine-2-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used to modify biomolecules for studying their functions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4-Acetyl-6-methoxypyridine-2-sulfonyl chloride exerts its effects involves its reactivity with various nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify other molecules, which can be useful in various chemical and biological processes.
Comparación Con Compuestos Similares
4-Acetamidobenzenesulfonyl chloride: Similar in structure but with an acetamido group instead of an acetyl group.
2-Acetyl-6-methoxypyridine: Lacks the sulfonyl chloride group, making it less reactive in certain types of reactions.
Uniqueness: 4-Acetyl-6-methoxypyridine-2-sulfonyl chloride is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and valuable in various research applications.
Propiedades
Fórmula molecular |
C8H8ClNO4S |
|---|---|
Peso molecular |
249.67 g/mol |
Nombre IUPAC |
4-acetyl-6-methoxypyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C8H8ClNO4S/c1-5(11)6-3-7(14-2)10-8(4-6)15(9,12)13/h3-4H,1-2H3 |
Clave InChI |
XJDGZPNIAJGWTM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=NC(=C1)S(=O)(=O)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



